![molecular formula C18H22N2O4 B2964907 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenoxypropanamide CAS No. 1903068-13-2](/img/structure/B2964907.png)
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenoxypropanamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Inhibition of Histone Methyltransferase EZH2
This compound has been identified as a potent and selective inhibitor of Histone Methyltransferase EZH2 . EZH2 is the catalytic engine of the Polycomb Repressive Complex 2 (PRC2), which plays a major role in transcriptional silencing by installing methylation marks on lysine 27 of histone 3 . Dysregulation of PRC2 function correlates with certain malignancies and poor prognosis .
Corrosion Inhibition
Another potential application of this compound is in the field of corrosion inhibition. A study has shown that 2-amino-4-methoxy-6-methyl-1,3,5-triazine, a compound with a similar structure, can be used to prevent mild steel against corrosion in hydrochloric acid solution . It’s possible that “N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-phenoxypropanamide” might have similar properties.
Quantum Chemical Calculations
The compound has been studied using quantum chemical calculations . This suggests its potential use in theoretical chemistry and computational modeling.
Mechanism of Action
Target of Action
The primary target of this compound is the Histone-lysine N-methyltransferase EZH2 . EZH2 is the catalytic engine of the Polycomb Repressive Complex 2 (PRC2), which plays a major role in transcriptional silencing .
Mode of Action
This compound acts as a potent and selective inhibitor of EZH2 . It interacts with EZH2, inhibiting its function and leading to changes in the methylation status of histone proteins .
Biochemical Pathways
The key biochemical pathway affected by this compound is the methylation of lysine 27 on histone 3 (H3K27). EZH2 catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-NH2 group of H3K27 . This results in trimethylation of H3K27 (H3K27me3) and subsequent silencing of targeted genes .
Pharmacokinetics
It’s worth noting that the compound demonstrates robust antitumor effects in a karpas-422 xenograft model when dosed at 160 mg/kg bid .
Result of Action
The inhibition of EZH2 by this compound leads to changes in the methylation status of histone proteins, specifically at the H3K27 site . This can disrupt the normal function of the PRC2 complex, leading to changes in gene expression. The compound’s antitumor effects suggest that it may have a significant impact on cellular processes .
properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-13-11-16(23-3)12-17(21)20(13)10-9-19-18(22)14(2)24-15-7-5-4-6-8-15/h4-8,11-12,14H,9-10H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXISYMGWQHAINU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C(C)OC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.